molecular formula C7H7F3N2O2 B2518640 methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate CAS No. 1006461-60-4

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2518640
CAS No.: 1006461-60-4
M. Wt: 208.14
InChI Key: JGWGYGWGEQEBRV-UHFFFAOYSA-N
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Description

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate ( 1006461-60-4) is a high-purity chemical intermediate with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of 1H-pyrazole carboxylates, which are recognized as versatile scaffolds in medicinal and agricultural chemistry due to the presence of the trifluoroethyl group, a modification known to enhance lipophilicity and metabolic stability of lead molecules . Researchers value this specific ester derivative as a key synthetic building block. Its structure combines the 1H-pyrazole core, a privileged heterocycle found in many bioactive substances, with a methyl ester moiety that can be readily hydrolyzed or further functionalized, and a 2,2,2-trifluoroethyl chain that significantly alters physicochemical properties . Such trifluoroethyl-substituted pyrazole carboxylates are instrumental in the development of novel pharmaceutical candidates and agrochemicals, serving as critical intermediates in the synthesis of more complex target molecules during discovery and process chemistry efforts .

Properties

IUPAC Name

methyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-11-12(3-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWGYGWGEQEBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has shown potential as a precursor for developing new therapeutic agents. Its biological activities include:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to the development of anti-inflammatory drugs .
  • Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activities. This compound may contribute to this field by serving as a scaffold for synthesizing novel anticancer agents .

Agrochemicals

The compound is also explored in the agrochemical sector for its potential use as a pesticide or herbicide. Its unique chemical structure allows it to interact with biological targets in pests and weeds, potentially leading to effective crop protection solutions.

Synthesis of Complex Organic Molecules

In organic synthesis, this compound serves as an essential building block for creating more complex molecules. It can be utilized in the synthesis of various derivatives that possess enhanced biological activities or novel properties.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent. The structure-activity relationship highlighted the importance of the trifluoroethyl group in enhancing biological activity .

Case Study 2: Anticancer Research

In a series of experiments aimed at identifying new anticancer compounds, researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against cancer cell lines. This compound exhibited promising results, indicating its potential as a lead compound for further development in cancer therapeutics .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-inflammatory agentsInhibits COX enzymes
Anticancer agentsSignificant cytotoxicity against cancer cells
AgrochemicalsPesticide/herbicide developmentEffective against specific pests
Organic SynthesisBuilding block for complex moleculesEnhances synthesis efficiency

Mechanism of Action

The mechanism of action of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorinated Pyrazole Chemistry

Compound A : Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
  • Key Features: Chromenone core, thiophene-carboxylate, dual fluorine substituents.
  • Comparison: Unlike the target compound, Compound A incorporates a fused pyrazolo-pyrimidine system and chromenone scaffold, enhancing π-π stacking interactions with biological targets.
  • Bioactivity : Demonstrated kinase inhibition (e.g., CDK2/cyclin E) due to its extended conjugated system .
Compound B : Ethyl 1-(3,5-Difluorobenzyl)-3-(4-(4-(Methoxycarbonyl)Phenyl)-1H-1,2,3-Triazol-1-yl)-1H-Pyrazole-4-Carboxylate
  • Key Features : Difluorobenzyl group, triazole-pyrazole hybrid, methoxycarbonylphenyl substituent.
  • Comparison : The difluorobenzyl group in Compound B provides similar lipophilicity to the trifluoroethyl group but with increased steric bulk. The triazole ring introduces hydrogen-bonding capability, which may enhance solubility and target engagement compared to the simpler pyrazole core of the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 238.18 g/mol 560.2 g/mol 444.39 g/mol
Fluorine Atoms 3 2 2
LogP (Predicted) 1.8–2.2 3.5–4.0 2.5–3.0
Aqueous Solubility Moderate (ester hydrolysis) Low (chromenone hydrophobicity) Moderate (triazole polarity)
Metabolic Stability (t1/2) High (CF3 group resistance) Moderate (chromenone oxidation) Moderate (benzyl cleavage)

Key Observations :

  • The trifluoroethyl group in the target compound confers superior metabolic stability compared to Compounds A and B, which rely on bulkier or more labile substituents .
  • Compound A’s chromenone core increases molecular weight and hydrophobicity, reducing solubility but enhancing target affinity .

Research Findings and Functional Insights

  • Fluorine Impact : The trifluoroethyl group in the target compound reduces basicity at adjacent positions, minimizing off-target interactions with amine-binding enzymes (e.g., cytochrome P450) .
  • Activity vs. Solubility Trade-off : While Compound A shows higher kinase inhibition, its poor solubility limits bioavailability. The target compound’s balance of lipophilicity and ester functionality may optimize drug-likeness .
  • Triazole vs. Pyrazole : Compound B’s triazole ring improves water solubility but introduces synthetic complexity compared to the target compound’s simpler pyrazole core .

Biological Activity

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound can be synthesized through the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final product is obtained by esterification with methanol in the presence of a catalyst. This synthesis route is crucial for understanding the compound's structure-activity relationship (SAR) and its biological implications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to observed effects such as enzyme inhibition and anti-inflammatory properties.

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibitory activity. Specifically, it has been investigated for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling. In vitro studies have shown that derivatives of pyrazole compounds can selectively inhibit MMPs while exhibiting lower toxicity towards normal cells .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In animal models, it demonstrated significant reduction in carrageenan-induced edema and analgesic activity comparable to standard anti-inflammatory drugs like indomethacin. These findings suggest its potential use in treating inflammatory diseases .

Anticancer Activity

This compound has shown anticancer properties in several studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cancer cell proliferation .

Research Findings and Case Studies

StudyFindings
Enzyme Inhibition Demonstrated selective inhibition of MMPs with IC50 values indicating high potency against specific isoforms .
Anti-inflammatory Activity Exhibited significant reduction in edema and pain in animal models comparable to indomethacin .
Anticancer Effects Induced apoptosis in various cancer cell lines; mechanisms include modulation of apoptotic signaling pathways .

Q & A

Basic: What are the common synthetic routes for methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate?

Answer:
The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives, followed by trifluoroethylation. For example:

Cyclocondensation : Ethyl acetoacetate reacts with a substituted hydrazine to form the pyrazole core .

Trifluoroethylation : The 1-position nitrogen is alkylated using 2,2,2-trifluoroethyl iodide or analogous reagents under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Carboxylic acid intermediates (if present) are methylated using methanol/H₂SO₄ or diazomethane .
Key purification steps include column chromatography and recrystallization.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoroethyl CH₂CF₃ at δ 4.5–5.0 ppm; ester COOCH₃ at δ 3.8 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • X-ray Crystallography : Resolves regiochemistry and confirms steric effects of the trifluoroethyl group .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize synthetic yield in multi-step routes?

Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve trifluoroethylation kinetics .
  • Temperature Control : Maintain ≤60°C during esterification to minimize side-product formation .
  • Purification : Employ preparative HPLC for high-purity isolation, especially for intermediates prone to decomposition .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • Solvent Effects : Simulate solvent interactions (PCM models) to align theoretical and observed IR peaks .
  • Conformational Analysis : Rotamer populations of the trifluoroethyl group may explain splitting in experimental spectra .

Basic: What are its primary applications in medicinal chemistry?

Answer:

  • Drug Intermediate : Serves as a scaffold for kinase inhibitors due to pyrazole’s hydrogen-bonding capacity .
  • Biological Probes : The trifluoroethyl group enhances metabolic stability, making it useful in PET tracer development .
  • Antimicrobial Screening : Derivatives are tested against bacterial efflux pumps via microdilution assays .

Advanced: How does the trifluoroethyl group influence reactivity and bioactivity?

Answer:

  • Electronic Effects : The -CF₃ group withdraws electrons, reducing pyrazole ring basicity and altering nucleophilic attack sites .
  • Steric Effects : Bulky trifluoroethyl substituents hinder π-π stacking but improve selectivity in enzyme binding pockets .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, enhancing pharmacokinetic profiles .

Advanced: What challenges arise in regioselective pyrazole functionalization?

Answer:

  • Positional Control : Use directing groups (e.g., -COOCH₃ at C4) to bias electrophilic substitution at C5 .
  • Protection Strategies : Temporarily block reactive sites with Boc or TMS groups during trifluoroethylation .
  • Microwave-Assisted Synthesis : Accelerates reactions, minimizing undesired regioisomers .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities ≥0.1% .
  • Melting Point Analysis : Sharp mp ranges (e.g., 203–205°C) indicate crystalline purity .
  • Elemental Analysis : Validate C/H/N/F percentages within ±0.3% of theoretical values .

Advanced: What computational methods validate structure and properties?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level; compare bond lengths with X-ray data .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) to rationalize bioactivity .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-F⋯H contacts) observed in crystals .

Advanced: How to design SAR studies for derivatives?

Answer:

  • Substituent Libraries : Synthesize analogs with varying groups (e.g., -Cl, -OCH₃) at C3/C5 .
  • Biological Assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) .
  • QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO) with activity data to predict potent derivatives .

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